

(1S,3R)-RSL3: A Technical Guide to a Potent Inducer of Ferroptosis

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Compound of Interest

Compound Name: (1R,3R)-Ferroptosis inducer-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ferroptosis-inducing agent (1S,3R)-RSL3, including its chemical properties, mechanism of action, and practical applications in research.

Chemical Identity and Structure

(1S,3R)-RSL3 is a small molecule renowned for its potent and selective ability to induce ferroptosis, a form of regulated cell death.[1][2][3]

- Full Chemical Name: (1S,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate[4][5]
- Synonyms: RAS-selective lethal compound 3[2]
- CAS Number: 1219810-16-8[2][5]

Chemical Structure:

- Molecular Formula: C23H21ClN2O5[2][5]
- Molecular Weight: 440.88 g/mol [1][2][5]
- Canonical SMILES: COC(=O)--INVALID-LINK--N2C(CCI)=O)[4]



InChI Key: TXJZRSRTYPUYRW-YMXDCFFPSA-N

Mechanism of Action: Induction of Ferroptosis

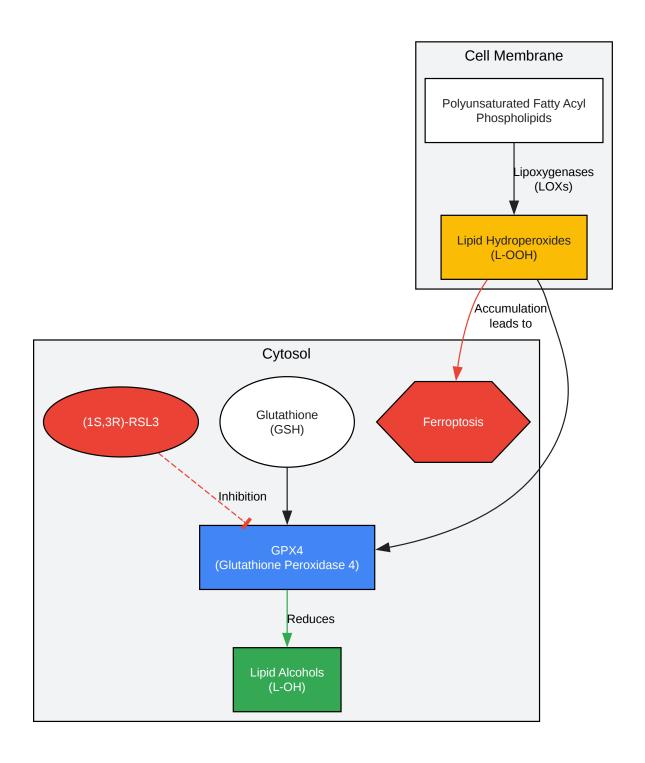
(1S,3R)-RSL3 is a well-established class 2 ferroptosis-inducing compound (FIN) that directly inhibits the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][6] GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from lipid-based oxidative damage.[6]

The mechanism of action unfolds as follows:

- Direct GPX4 Inhibition: (1S,3R)-RSL3 covalently binds to and inactivates GPX4.[1][5] Of the four possible diastereomers of RSL3, only the (1S,3R) form is active, highlighting the specificity of this interaction.[6]
- Lipid Peroxidation: The inhibition of GPX4 leads to the accumulation of toxic lipid reactive oxygen species (ROS), particularly lipid hydroperoxides.[1][6]
- Iron-Dependent Cell Death: This unchecked lipid peroxidation, in an iron-dependent manner, ultimately results in plasma membrane damage and cell death via ferroptosis.[6]

This process is distinct from other forms of programmed cell death like apoptosis. For instance, (1S,3R)-RSL3-induced cell death can be rescued by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., Ferrostatin-1, Liproxstatin-1), but not by typical apoptosis inhibitors. [1][6][7]





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Figure 1: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis.



Quantitative Data: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of (1S,3R)-RSL3 varies across different cancer cell lines, indicating a range of sensitivities to GPX4 inhibition.

| Cell Line | Cancer Type | IC50 (μM) | Incubation Time (hours) |
|--|-------------------------------------|-----------|----------------------------|
| HCT116 | Colorectal Cancer | 4.084 | 24 |
| LoVo | Colorectal Cancer | 2.75 | 24 |
| HT29 | Colorectal Cancer | 12.38 | 24 |
| HN3 | Head and Neck Cancer | 0.48 | 72 |
| HN3-rsIR | Head and Neck Cancer (resistant) | 5.8 | 72 |
| A549 | Non-small cell lung cancer | 0.5 | 24 |
| H1975 | Non-small cell lung cancer | 0.15 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 |
| HCC1937 | Breast Cancer | 0.85 | 96 |
| MCF7 | Luminal Breast Cancer | > 2 | 72 |
| MDAMB415 | Luminal Breast Cancer | > 2 | 72 |
| ZR75-1 | Luminal Breast Cancer | > 2 | 72 |
| Data compiled from multiple sources.[7][8] [9][10][11] | | | |



Experimental Protocols

The following protocols provide a general framework for inducing and assessing ferroptosis using (1S,3R)-RSL3 in cell culture.

This protocol outlines the basic steps for treating cancer cell lines with (1S,3R)-RSL3.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- (1S,3R)-RSL3 (dissolved in DMSO for stock solution)
- Ferrostatin-1 (optional, for validation)
- Multi-well plates (e.g., 96-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Plate cells in a multi-well plate at a density that allows for 70-80% confluency at the time of treatment.
- Cell Culture: Incubate the cells overnight to ensure attachment.
- Treatment Preparation: Prepare working solutions of (1S,3R)-RSL3 (and Ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line.
- Treatment: Replace the existing medium with the medium containing (1S,3R)-RSL3. For control wells, use a medium with an equivalent concentration of DMSO.
- Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[10]



This assay is used to quantify cell viability following treatment with (1S,3R)-RSL3.

Procedure:

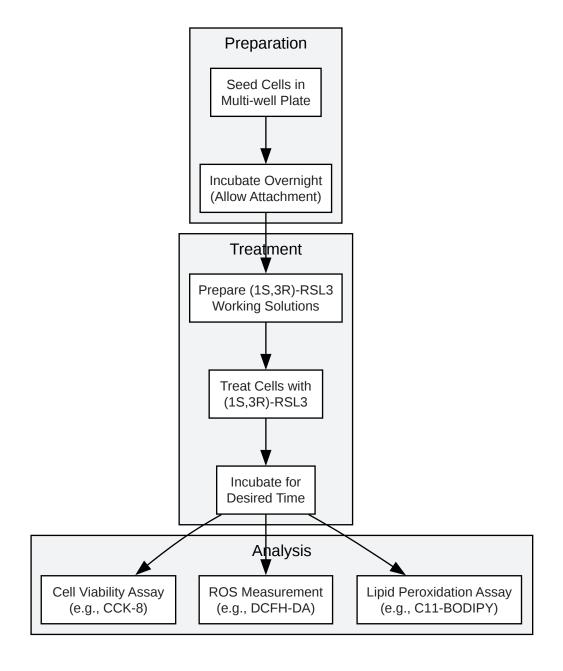
- Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.
- After 24 hours, treat the cells with various concentrations of (1S,3R)-RSL3 for the desired time points (e.g., 6, 12, 24, 48 hours).
- Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
- Measure the absorbance at 450 nm using a microplate reader.[7][11]

This protocol measures the accumulation of reactive oxygen species, a hallmark of ferroptosis.

Procedure:

- Treat cells with (1S,3R)-RSL3.
- Use an oxidation-sensitive fluorescent probe, such as DCFH-DA, which is oxidized to the fluorescent compound DCF in the presence of ROS.
- Analyze the fluorescence intensity using a flow cytometer to quantify intracellular ROS levels.[7][11]





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Figure 2: General experimental workflow for studying (1S,3R)-RSL3 effects.

In Vivo Applications

In vivo studies have demonstrated the anti-tumor efficacy of (1S,3R)-RSL3. For example, in mouse xenograft models using BJeLR cells, which express oncogenic H-RasV12, administration of (1S,3R)-RSL3 at 100 mg/kg prevented tumor formation and inhibited the growth of established tumors.[12]



Conclusion

(1S,3R)-RSL3 is an invaluable tool for researchers studying ferroptosis. Its specific mechanism of action as a GPX4 inhibitor allows for the precise induction of this unique cell death pathway. The data and protocols provided in this guide serve as a comprehensive resource for the effective utilization of (1S,3R)-RSL3 in cancer research and drug development.

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